A Technical Guide to the Solubility of tert-Butyl (11-bromoundecyl)carbamate in Organic Solvents
A Technical Guide to the Solubility of tert-Butyl (11-bromoundecyl)carbamate in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of tert-butyl (11-bromoundecyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to empower users in their synthetic and formulation endeavors.
Executive Summary
Tert-butyl (11-bromoundecyl)carbamate is a critical bifunctional linker molecule, frequently employed in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates. Its utility is fundamentally linked to its behavior in solution. A thorough understanding of its solubility in various organic solvents is paramount for efficient reaction setup, purification, and formulation.[1][2] While extensive quantitative solubility data is not widely published, this guide establishes a framework for predicting and experimentally determining these crucial parameters.
Physicochemical & Structural Properties
A foundational understanding of the molecule's intrinsic properties is the first step in predicting its solubility behavior.
Table 1: Physicochemical Properties of tert-Butyl (11-bromoundecyl)carbamate
| Property | Value | Source |
| CAS Number | 463930-53-2 | [3] |
| Molecular Formula | C₁₆H₃₂BrNO₂ | [3][4] |
| Molecular Weight | 350.34 g/mol | [3][4] |
| Physical Form | Solid | |
| Melting Point | 60-62 °C |
Structural Analysis
The solubility of tert-butyl (11-bromoundecyl)carbamate is governed by the interplay of its distinct structural motifs:
-
Long Alkyl Chain (C₁₁): The eleven-carbon undecyl chain is the dominant feature of the molecule, imparting significant non-polar, lipophilic character. This long hydrocarbon tail will strongly favor interactions with non-polar solvents through van der Waals forces.
-
Carbamate Group (-NHCOO-): The carbamate functional group is semi-polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).[5] This group introduces a degree of polarity to the molecule, allowing for interactions with more polar solvents.
-
tert-Butyl Group (-C(CH₃)₃): This bulky, non-polar group further enhances the lipophilic nature of the molecule.
-
Terminal Bromine (-Br): The bromine atom at the terminus of the alkyl chain is a polarizable group that can participate in dipole-dipole interactions, though its contribution to overall polarity is less significant than the carbamate moiety.
The principle of "like dissolves like" dictates that solutes dissolve best in solvents with similar polarity.[6][7] Given its predominantly non-polar structure with a localized polar region, tert-butyl (11-bromoundecyl)carbamate is expected to exhibit a nuanced solubility profile.
Theoretical Solubility Profile
Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a starting point for solvent selection before experimental verification.
Table 2: Predicted Solubility of tert-Butyl (11-bromoundecyl)carbamate in Common Organic Solvents
| Solvent | Polarity Classification | Polarity Index | Predicted Solubility | Rationale |
| Hexane / Heptane | Non-polar | ~0.1 | High | The long alkyl chain will interact favorably with these non-polar hydrocarbon solvents. |
| Toluene | Non-polar | 2.4 | High | Similar non-polar character promotes dissolution. |
| Diethyl Ether | Non-polar | 2.8 | High | A good solvent for many non-polar to moderately polar organic compounds. |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | High | Its ability to dissolve a wide range of organic compounds suggests good solubility. |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | High | A versatile solvent that should readily dissolve the compound. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 4.4 | Moderate to High | Balances polarity and non-polar characteristics, likely effective. |
| Acetone | Polar Aprotic | 5.1 | Moderate | The increasing polarity may start to mismatch with the large non-polar chain. |
| Isopropanol (IPA) | Polar Protic | 3.9 | Moderate to Low | The hydrogen-bonding capability may be less effective at solvating the large non-polar structure. |
| Ethanol / Methanol | Polar Protic | ~5.2 / 5.1 | Low | The high polarity and hydrogen-bonding network are a poor match for the lipophilic alkyl chain. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Moderate to High | A very strong, polar aprotic solvent known for dissolving many otherwise poorly soluble compounds. |
| Water | Polar Protic | 10.2 | Insoluble | The molecule is overwhelmingly non-polar and will not dissolve in water. |
Experimental Determination of Solubility
Since empirical data is essential for procedural accuracy, the following protocols are provided to enable researchers to determine solubility in their specific solvent systems.[8]
Workflow for Solubility Assessment
The following diagram outlines the logical flow for determining the solubility of tert-butyl (11-bromoundecyl)carbamate.
Caption: Experimental workflow for solubility determination.
Protocol 1: Qualitative Solubility Test
This rapid method provides a quick assessment of whether the compound is soluble at a specific concentration (e.g., ~10 mg/mL).
Materials:
-
tert-Butyl (11-bromoundecyl)carbamate
-
Selection of organic solvents (see Table 2)
-
Small glass vials (e.g., 1.5 mL or 4 mL)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Accurately weigh approximately 5 mg of tert-butyl (11-bromoundecyl)carbamate into a clean, dry vial.
-
Add 0.5 mL of the chosen solvent to the vial.
-
Cap the vial securely and vortex vigorously for 1-2 minutes at ambient laboratory temperature.
-
Visually inspect the solution against a dark background.
-
Soluble: The solution is completely clear with no visible solid particles.
-
Partially Soluble/Insoluble: Solid particles remain suspended or settled at the bottom.
-
Protocol 2: Quantitative Gravimetric Determination
This method yields a precise solubility value in mg/mL at a given temperature.
Materials:
-
Same as Protocol 1, plus:
-
Syringes (e.g., 2.5 mL)
-
Syringe filters (e.g., 0.22 µm PTFE or nylon, chosen for solvent compatibility)
-
Stir plate and magnetic stir bars
-
Volumetric pipettes
-
Source of dry nitrogen or a vacuum oven
Procedure:
-
Add an excess amount of tert-butyl (11-bromoundecyl)carbamate (e.g., 20-30 mg) to a vial containing a precise volume of the chosen solvent (e.g., 2.0 mL).
-
Add a small magnetic stir bar, cap the vial, and stir the suspension at a constant, controlled temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, allow the excess solid to settle.
-
Carefully draw the supernatant into a syringe and attach a syringe filter.
-
Dispense a precise volume of the clear filtrate (e.g., 1.0 mL) into a pre-weighed, clean, and dry vial. Record the initial weight of the vial (W₁).
-
Completely evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a vacuum oven at a moderate temperature (e.g., 40°C) until a constant weight is achieved.
-
Weigh the vial containing the dried solute. Record the final weight (W₂).
-
Calculate the solubility using the formula:
Solubility (mg/mL) = (W₂ - W₁) / Volume of filtrate (mL)
Data Presentation and Application
The data generated from the experimental protocols should be systematically recorded for comparative analysis.
Table 3: Experimental Solubility Data Template
| Solvent | Temperature (°C) | Qualitative Result (~10 mg/mL) | Quantitative Solubility (mg/mL) | Observations |
| Dichloromethane | 25 | |||
| Tetrahydrofuran | 25 | |||
| Hexane | 25 | |||
| Ethyl Acetate | 25 | |||
| Methanol | 25 | |||
| Add other solvents |
Application of Solubility Data:
-
Reaction Chemistry: Solvents with high solubility are preferred for reactions to ensure a homogeneous mixture and favorable reaction kinetics.
-
Purification: For recrystallization, an ideal solvent system is one where the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.
-
Chromatography: Solubility in the mobile phase (e.g., hexane/ethyl acetate mixtures) is critical for achieving good separation in column chromatography.
-
Formulation & Storage: For drug development applications, solubility in biocompatible solvents or solvent systems is a key consideration.[9][10] Knowing the solubility helps in preparing stock solutions at stable, known concentrations.
References
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Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]
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Chem LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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A-M-A. (n.d.). How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?. Retrieved from [Link]
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Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Retrieved from [Link]
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University of Turkish Aeronautical Association. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from [Link]
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California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]
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BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
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ResearchGate. (2025, August 5). Discovery solubility measurement and assessment of small molecules with drug development in mind | Request PDF. Retrieved from [Link]
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Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
- Unknown Source. (n.d.). Polarity of Solvents.
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Perisic, O., & Kovacevic, M. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 71(4), 283-303. Retrieved from [Link]
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Rossi, E., et al. (2009). Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI. Tetrahedron Letters, 50(51), 7176-7179. Retrieved from [Link]
- Unknown Source. (n.d.). Solubility test for Organic Compounds.
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Wikipedia. (n.d.). Carbamate. Retrieved from [Link]
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MySkinRecipes. (n.d.). tert-Butyl(11-bromoundecyl)carbamate. Retrieved from [Link]
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MDPI. (2020, August 7). Recent Advances in the Chemistry of Metal Carbamates. Retrieved from [Link]
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NIH. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
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